molecular formula C21H20N4O4 B7082886 N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N'-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N'-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide

Cat. No.: B7082886
M. Wt: 392.4 g/mol
InChI Key: HDXLQESBMBIQEB-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide is a complex organic compound that features both indole and benzoxazole moieties These structures are known for their significant biological activities and are often found in pharmacologically active molecules

Properties

IUPAC Name

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N'-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-12-4-3-5-15-13(11-23-18(12)15)8-9-22-19(26)20(27)24-14-6-7-16-17(10-14)29-21(28)25(16)2/h3-7,10-11,23H,8-9H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXLQESBMBIQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)N(C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with 7-methylindole, the compound is alkylated using ethyl bromide in the presence of a base such as potassium carbonate to form 2-(7-methyl-1H-indol-3-yl)ethyl bromide.

    Synthesis of the Benzoxazole Derivative: 3-methyl-2-oxo-1,3-benzoxazole is synthesized from 2-aminophenol and acetic anhydride under acidic conditions.

    Coupling Reaction: The final step involves coupling the indole and benzoxazole derivatives using oxalyl chloride to form the oxamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the oxamide linkage to form corresponding amines.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be used to study the interactions of indole and benzoxazole derivatives with various biological targets

Medicine

In medicine, the compound’s structural features suggest it could be a candidate for drug development, particularly as an anticancer or antimicrobial agent. Its ability to interact with multiple biological pathways makes it a versatile tool in medicinal chemistry.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and benzoxazole moieties.

Mechanism of Action

The mechanism by which N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide exerts its effects involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The benzoxazole part can intercalate with DNA, affecting gene expression and protein synthesis. Together, these interactions can lead to significant biological effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-N’-(2-oxo-1,3-benzoxazol-6-yl)oxamide: Similar structure but lacks the methyl groups, which can affect its biological activity and chemical reactivity.

    N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(2-oxo-1,3-benzoxazol-6-yl)oxamide: Similar but with different substitution patterns on the benzoxazole ring.

Uniqueness

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide is unique due to its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets. The presence of methyl groups can enhance its lipophilicity, potentially improving its bioavailability and efficacy as a drug candidate.

This detailed overview provides a comprehensive understanding of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide, covering its synthesis, reactions, applications, and unique features

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